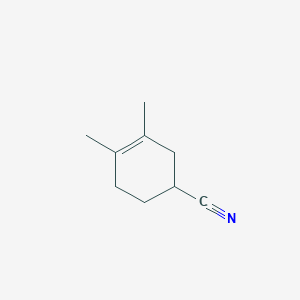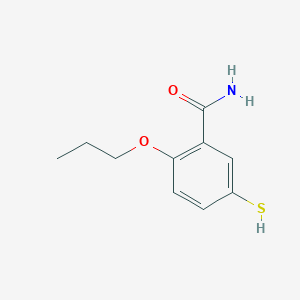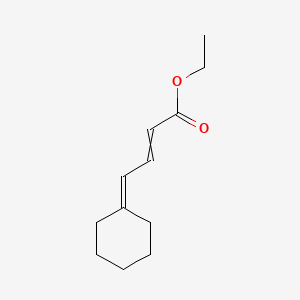
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one
描述
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is an organic compound that belongs to the class of phenoxyphenoxy derivatives. This compound is characterized by the presence of two phenoxy groups, each substituted with dichlorophenyl and oxazolidinyl groups. It is primarily used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield 4-(2,4-dichlorophenoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(2,4-dichlorophenoxy)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-(2,4-dichlorophenoxy)aniline.
Formation of the Oxazolidinone Ring: The aniline derivative is then reacted with ethylene carbonate to form the oxazolidinone ring, yielding 2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
科学研究应用
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the formulation of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with structural similarities, used in various chemical and industrial applications.
Uniqueness
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to the presence of both dichlorophenoxy and oxazolidinone groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
87757-16-2 |
|---|---|
分子式 |
C18H17Cl2NO4 |
分子量 |
382.2 g/mol |
IUPAC 名称 |
2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3 |
InChI 键 |
PRGZEOALGOHFJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)



